molecular formula C13H8BrN3O B5862409 1-(2-bromobenzoyl)-1H-1,2,3-benzotriazole

1-(2-bromobenzoyl)-1H-1,2,3-benzotriazole

Cat. No.: B5862409
M. Wt: 302.13 g/mol
InChI Key: OOEZSKVBQUKOOH-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a bromobenzoyl group attached to a benzotriazole ring. Benzotriazoles are known for their stability and diverse applications in various fields, including chemistry, biology, and materials science.

Properties

IUPAC Name

benzotriazol-1-yl-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-10-6-2-1-5-9(10)13(18)17-12-8-4-3-7-11(12)15-16-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEZSKVBQUKOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromobenzoyl)-1H-1,2,3-benzotriazole typically involves the reaction of 2-bromobenzoyl chloride with 1H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzotriazole ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).

    Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (H2O2), solvents (water, acetonitrile).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: N-oxide derivatives of the benzotriazole ring.

Scientific Research Applications

1-(2-Bromobenzoyl)-1H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as UV stabilizers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The benzotriazole ring provides stability and enhances the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromobenzoyl)proline
  • 1-(Phenylacetyl)proline
  • 1-(Anilinocarbonyl)proline

Uniqueness

1-(2-Bromobenzoyl)-1H-1,2,3-benzotriazole is unique due to the presence of both the bromobenzoyl group and the benzotriazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The bromobenzoyl group enhances reactivity, while the benzotriazole ring provides stability and binding affinity, making it a versatile compound for various applications.

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